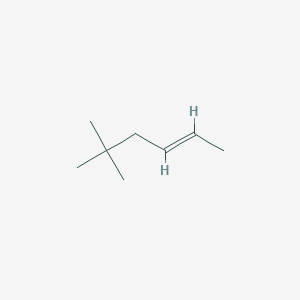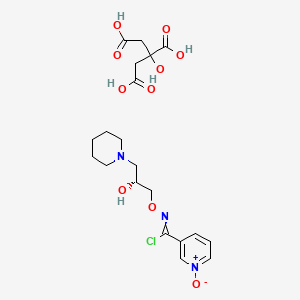
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid
概要
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid is a chiral amino acid derivative. This compound is notable for its incorporation of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid and tert-butyl chloroformate.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures (0-5°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for larger batches. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions, potentially affecting the furan ring or the Boc group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Deprotection of the Boc group using acids like trifluoroacetic acid (TFA) followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan or deprotected amino acid.
Substitution: Various substituted amino acid derivatives depending on the electrophile used.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The Boc group serves as a protective moiety, allowing selective reactions at other sites of the molecule.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(5-methylfuran-2-yl)propanoic acid: The unprotected form of the compound.
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: A similar compound with a phenyl ring instead of a furan ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-thienyl)propanoic acid: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid imparts unique electronic and steric properties, making it distinct from its analogs with phenyl or thiophene rings. These properties can influence its reactivity and interactions in biological systems, potentially leading to different pharmacological or biochemical outcomes.
特性
IUPAC Name |
(2S)-3-(5-methylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-8-5-6-9(18-8)7-10(11(15)16)14-12(17)19-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESYWURYNBRIGZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)

![Spiro[4.5]decan-8-amine](/img/structure/B3327668.png)



![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)
![7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3327708.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)


